

Phase 1 Trial Summaries and Key Findings

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Compound Focus: Ilorasertib

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The table below summarizes the design and primary outcomes of two key Phase I dose-escalation studies.

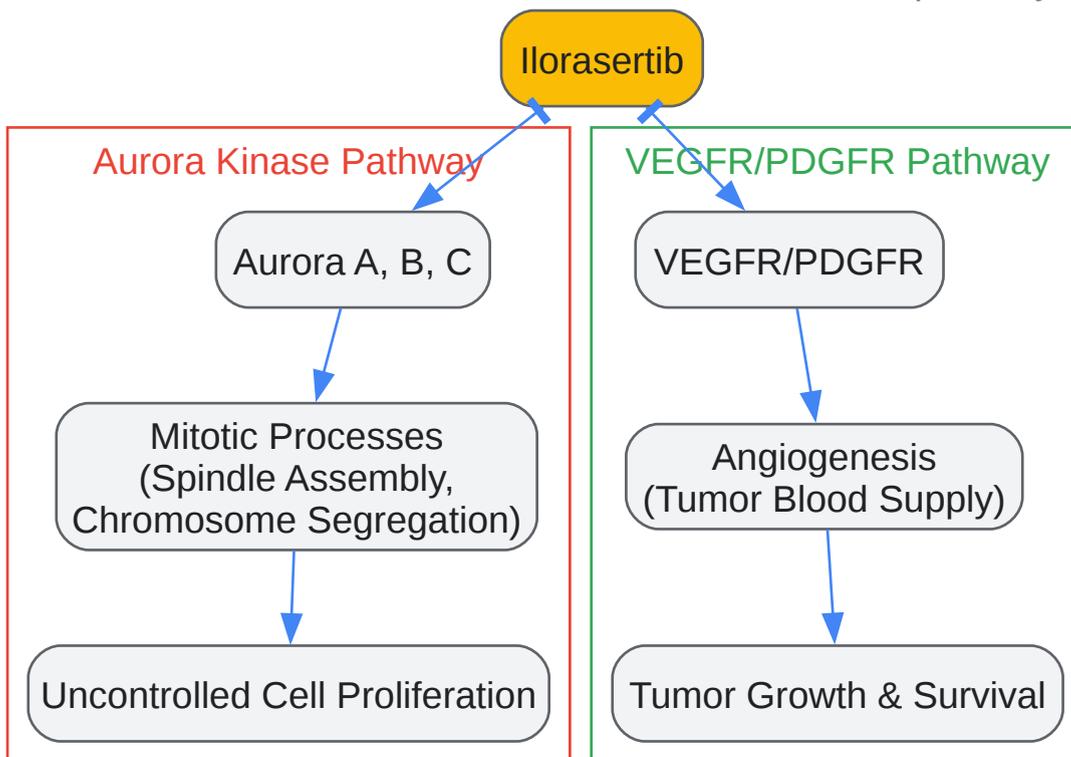
Trial Focus	Hematologic Malignancies [1] [2] [3]	Advanced Solid Tumors [4] [5]
ClinicalTrials.gov ID	NCT01110473 [2]	NCT01110486 [4] [5]
Patient Population	52 patients with AML (n=38), MDS (n=12), or CMML (n=2) [1]	58 patients with various advanced solid tumors [4]

| **Treatment Arms** | A: Oral once-weekly B: Oral twice-weekly C: Oral once-weekly + Azacitidine D: Intravenous once-weekly [1] | I: Oral once daily (QD) II: Oral twice daily (BID) III: Intravenous once daily [4] | | **Recommended Phase 2 Dose** | 540 mg once weekly (Arm A) 480 mg twice weekly (Arm B) [1] [3] | Not definitively established; maximum inhibition of VEGFR2 achieved at lower exposures than required for sustained Aurora B inhibition. [4] | | **Most Common Grade 3/4 Adverse Events** | Hypertension (28.8%), Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] | Fatigue (48%), Anorexia (34%), Hypertension (34%) [4] | | **Primary Dose-Limiting Toxicities** | Not specified | Related to VEGFR inhibition [4] | | **Pharmacokinetics** | Half-life: ~15 hours; Dose-proportional exposure; No interaction with azacitidine [1] | Half-life supported twice-daily oral dosing [4] | | **Antitumor Activity** | Clinical responses in 3 AML patients [1] | 2 partial responses (Basal cell carcinoma; Adenocarcinoma of unknown primary) [4] |

Ilorasertib's Mechanism of Action and Signaling Pathways

Ilorasertib is an ATP-competitive inhibitor that simultaneously targets Aurora kinases and receptor tyrosine kinases in the VEGF and PDGF families [1]. The diagram below illustrates its multi-targeted mechanism and downstream effects.

Ilorasertib inhibits Aurora and VEGFR/PDGFR kinase pathways



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Detailed Experimental Methodologies

The trials employed comprehensive techniques to assess pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetic (PK) Assessments [1]

- **Blood Sampling:** Extensive PK sampling was performed up to 72 hours after **ilorasertib** dosing on Days 1 and 15 of the treatment cycle.
- **Analysis:** Plasma concentrations were determined, and standard PK parameters were calculated using non-compartmental methods, including maximum observed plasma concentration (C_{max}), time to C_{max} (T_{max}), elimination half-life (t_{1/2}), and area under the plasma concentration–time curve (AUC).

Pharmacodynamic (PD) Biomarker Assessments [4]

- **VEGFR2 Inhibition:** Measured via **serum Placental Growth Factor (PIGF)** and **soluble VEGFR2 (sVEGFR2)**. PIGF increases and sVEGFR2 decreases are indicative of VEGFR pathway inhibition.
- **Aurora Kinase Inhibition:** Evaluated in **skin punch biopsies** and **hair plucks** by measuring levels of **phospho-histone H3 (pHH3)**, a direct substrate of Aurora B kinase. A reduction in pHH3 signals target engagement in tissue.

Efficacy Assessments

- **Hematologic Malignancies:** Response was assessed using revised recommendations of the International Working Group for AML and established criteria for MDS/CMML [1].
- **Solid Tumors:** Response was evaluated using **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1** [4] [6].

Key Conclusions for Drug Development Professionals

- **Differential Target Engagement:** A critical finding was that **maximum inhibition of VEGFR2 occurred at lower doses and exposures than those required for robust Aurora B inhibition** [4]. This suggests a narrow therapeutic window for achieving dual target suppression and may explain the prevalence of VEGFR-related toxicities.
- **Clinical Translation:** The observation of clinical activity in both AML and certain solid tumors indicates that the dual inhibition strategy is viable [1] [4]. However, the dose-limiting nature of VEGFR-related toxicities presents a challenge for reaching maximally effective Aurora kinase inhibition in tissue.

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